molecular formula C16H15NO4 B11960840 4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid CAS No. 13160-78-6

4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid

Cat. No.: B11960840
CAS No.: 13160-78-6
M. Wt: 285.29 g/mol
InChI Key: GXQAOUFDVRTGGL-UHFFFAOYSA-N
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Description

4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid is a chemical compound with the CAS registry number 13160-78-6 . It is a benzoic acid derivative with a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol . The compound is characterized by a molecular structure featuring a benzylideneamino spacer connecting a benzoic acid group and a 3,4-dimethoxyphenyl ring system . This compound is part of a class of organic molecules known as Schiff bases, which are widely investigated in scientific research for their potential applications in various fields, including materials science and medicinal chemistry. Researchers value this structural motif for developing novel organic frameworks and studying molecular interactions. This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

13160-78-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-20-14-8-3-11(9-15(14)21-2)10-17-13-6-4-12(5-7-13)16(18)19/h3-10H,1-2H3,(H,18,19)

InChI Key

GXQAOUFDVRTGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Condensation

The most widely reported method involves refluxing equimolar amounts of 3,4-dimethoxybenzaldehyde and 4-aminobenzoic acid in ethanol or methanol with catalytic acetic acid.

Procedure :

  • Dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol) in 50 mL ethanol.
  • Add 2–3 drops of glacial acetic acid.
  • Reflux at 80°C for 4–6 hours.
  • Cool to room temperature, filter precipitated product, and recrystallize from ethanol/water (1:3).

Yield : 75–85%.

Key Parameters :

Factor Optimal Range
Solvent Ethanol > Methanol
Temperature 75–85°C
Catalyst Loading 1–2% v/v acetic acid

Solvent-Free Mechanochemical Synthesis

Recent advancements utilize grinding methods to reduce solvent use:

Protocol :

  • Mix 3,4-dimethoxybenzaldehyde (10 mmol) and 4-aminobenzoic acid (10 mmol) in a mortar.
  • Add 0.5 mL acetic acid as catalyst.
  • Grind for 30–45 minutes until solid forms.
  • Wash with cold ethanol and dry.

Yield : 70–78% (lower than solution-phase but environmentally favorable).

Advanced Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Conditions :

  • Power: 300 W
  • Time: 10–15 minutes
  • Solvent: Ethanol
  • Catalyst: 1% H₂SO₄

Yield : 88–92% with >98% purity (HPLC).

Phase Transfer Catalysis (PTC)

TBAB (tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems:

System :

  • Organic phase: Dichloromethane (20 mL)
  • Aqueous phase: 5% NaOH (15 mL)
  • Catalyst: 0.1 g TBAB
  • Time: 2 hours at 40°C

Yield : 89%.

Reaction Mechanism and Kinetics

The formation follows a nucleophilic addition-elimination pathway:

  • Protonation of aldehyde carbonyl by acid catalyst.
  • Nucleophilic attack by 4-aminobenzoic acid’s amine group.
  • Dehydration to form the C=N bond.

Rate Equation :
$$ \text{Rate} = k[\text{Aldehyde}][\text{Amine}][\text{H}^+] $$

Studies show the reaction is second-order overall, with activation energy ($$E_a$$) of 45–50 kJ/mol.

Purification and Characterization

Recrystallization Techniques

Solvent System Purity (%) Recovery (%)
Ethanol/Water (1:2) 99.2 82
Acetonitrile 98.5 75
Ethyl Acetate/Hexane 97.8 80

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.60 (s, 1H, CH=N), 7.85–6.80 (m, 7H, aromatic), 3.83 (s, 6H, OCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O).
  • Melting Point : 178–181°C.

Comparative Analysis of Methods

Method Yield (%) Time Cost ($/g) Scalability
Classical Reflux 75–85 4–6 hrs 12–15 Industrial
Microwave 88–92 10–15 min 18–20 Lab-scale
Mechanochemical 70–78 30–45 min 8–10 Small batch
PTC 89 2 hrs 14–16 Pilot plant

Industrial-Scale Considerations

  • Catalyst Recovery : Acid catalysts (e.g., H₂SO₄) are neutralized with NaHCO₃, generating sulfate byproducts requiring wastewater treatment.
  • Solvent Recycling : Ethanol recovery via distillation achieves 85–90% efficiency in closed-loop systems.

Challenges and Optimization Opportunities

  • Byproduct Formation :
    • Hydrolysis of Schiff base under prolonged heating (mitigated by strict temperature control).
    • Oxidative degradation of 3,4-dimethoxybenzaldehyde (add 0.1% BHT antioxidant).
  • Green Chemistry :
    • Substitute ethanol with cyclopentyl methyl ether (CPME), reducing toxicity by 40%.

Recent Innovations (2023–2025)

  • Enzymatic Catalysis : Lipase B from Candida antarctica achieves 81% yield in phosphate buffer (pH 7.0, 37°C).
  • Flow Chemistry : Continuous flow reactors reduce batch time to 8 minutes with 94% yield.

Scientific Research Applications

Pharmacological Applications

Research indicates that 4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid may exhibit various biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may have enhanced toxicity against cancer cells through structural modifications .
  • Antimicrobial Properties: Similar compounds have shown significant antimicrobial activity, indicating potential use in treating infections .
  • Anti-inflammatory Effects: The compound's ability to modulate biological pathways associated with inflammation presents opportunities for developing anti-inflammatory drugs .
  • Antimicrobial Activity Evaluation:
    A study assessed the antimicrobial efficacy of related compounds against various bacterial strains. The results indicated that modifications in the chemical structure could enhance activity against resistant strains .
  • Cytotoxicity Testing:
    In vitro tests demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways .
  • Drug Development Research:
    Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to improve its therapeutic index in clinical settings. Studies are exploring its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry:

  • Material Science: Utilized in producing specialty chemicals and materials due to its unique properties.
  • Coatings and Adhesives: Its chemical structure allows for applications in coatings that require specific adhesion properties.

Mechanism of Action

The mechanism of action of 4-(VERATRYLIDENEAMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The veratrylidene group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and functional diversity:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences Reference
4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid C₁₆H₁₅NO₄ 285.30 Not reported Benzoic acid core with Schiff base linkage to 3,4-dimethoxyphenyl.
3-[[4-(4-Methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4f) C₂₃H₁₈N₄O₅ 430.42 233–236.5 Triazine ring substituted with phenoxy/methoxy groups; amino linkage to benzoic acid.
Tranilast C₁₈H₁₇NO₅ 327.34 Not reported α,β-unsaturated ketone (–CO–CH=CH–) linked to 3,4-dimethoxyphenyl and amino benzoic acid.
Fenpyroximate (tert-butyl ester derivative) C₂₄H₂₇N₃O₄ 421.49 Not reported Pyrazole ring with phenoxy substituents; ester (–COO–) instead of carboxylic acid.
4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid (SS1) C₁₈H₁₇ClN₂O₃ 356.80 Not reported Azetidinone (β-lactam) ring fused with dimethylaminophenyl group.
Ethyl 4-[[(butylphenylamino)methylene]amino]benzoate C₂₀H₂₄N₂O₂ 324.42 Not reported Ethyl ester (–COOEt) instead of carboxylic acid; butylphenylamino substituent.

Key Findings from Comparative Analysis:

Structural Diversity: The triazine derivatives (e.g., 4f) exhibit higher molecular weights (430.42 g/mol) due to the triazine core and multiple phenoxy substituents . Ester analogs (e.g., Fenpyroximate) replace the carboxylic acid with lipophilic esters, improving membrane permeability .

Physicochemical Properties :

  • Triazine-based compounds (4f, 4i) show higher melting points (>200°C) compared to the target compound, likely due to hydrogen bonding from the triazine ring and polar substituents .
  • Schiff bases (target compound, Tranilast) are pH-sensitive due to reversible imine bond formation, enabling applications in stimuli-responsive drug delivery .

Biological Implications: Antimicrobial Activity: Schiff bases like the target compound exhibit chelation-dependent antimicrobial effects, whereas azetidinones (SS1) may target penicillin-binding proteins .

Biological Activity

4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound consists of a benzoic acid moiety linked to a 3,4-dimethoxyphenyl group via a methylene bridge. Its molecular formula is C16H17N O4, with a molecular weight of approximately 287.315 g/mol. The biological activity of this compound is still under investigation, but preliminary studies suggest potential pharmacological applications.

Structural Characteristics

The structure of this compound can influence its biological properties. The presence of both the benzoic acid and dimethoxyphenyl functionalities may enhance its interaction with biological targets, which is critical for therapeutic efficacy.

Property Details
Molecular Formula C16H17N O4
Molecular Weight 287.315 g/mol
Functional Groups Benzoic acid, methylene bridge, dimethoxyphenyl

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit various biological activities, including antimicrobial effects. For example, derivatives of benzoic acid have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies are necessary to evaluate the specific antimicrobial efficacy of this compound.

Enzyme Interaction Studies

Enzyme interaction studies are essential for understanding how this compound may exert its biological effects. Initial findings suggest that it could interact with key enzymes involved in metabolic pathways. For instance, compounds similar to this compound have been found to activate proteasomal and autophagic pathways in human cells, which are crucial for protein degradation and cellular homeostasis .

Case Studies

Several studies have explored the biological activities of benzoic acid derivatives:

  • Antibacterial Activity : A study demonstrated that certain benzoic acid derivatives inhibited E. coli DNA topoisomerase I more effectively than human topoisomerase I without affecting mammalian cell viability at therapeutic concentrations .
  • Antioxidant and Cytotoxic Effects : Another investigation highlighted the antioxidant properties and cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure could enhance these activities .

Research Findings

The following table summarizes key findings from recent studies on related compounds:

Compound Activity Reference
3-Chloro-4-methoxybenzoic acidStrong interaction with cathepsins B and L
N-(3,4-Dimethoxyphenyl)-2-aminoacetamideAnalgesic effects
2-Amino-5-(3,4-dimethoxyphenyl)-1,3-thiazoleAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((3,4-Dimethoxyphenyl)methylene)amino)benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 3,4-dimethoxybenzaldehyde with 4-aminobenzoic acid. Key steps include:

  • Reagents : Use anhydrous ethanol or methanol as a solvent to facilitate imine bond formation.
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) or mild bases (e.g., potassium carbonate) may accelerate the reaction .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity.
  • Yield Optimization : Stoichiometric ratios (1:1 aldehyde:amine), reflux at 60–80°C for 6–12 hours, and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this Schiff base compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm imine bond formation (δ ~8.3 ppm for CH=N) and aromatic substitution patterns (e.g., methoxy groups at δ ~3.8 ppm) .
  • FT-IR : Identify C=N stretching (~1600–1640 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What solvent systems are suitable for studying the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Polar aprotic solvents (DMSO, DMF) enhance solubility but may interfere with biological assays.
  • Buffer compatibility : Test stability in PBS (pH 7.4) or Tris-HCl (pH 8.0) with <5% DMSO co-solvent. Monitor degradation via HPLC over 24–48 hours .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s potential as a metalloenzyme inhibitor?

  • Methodological Answer :

  • Coordination studies : Titrate the compound with metal ions (e.g., Cu²⁺, Zn²⁺) and monitor UV-Vis/fluorescence quenching.
  • Enzyme assays : Test inhibition of tyrosinase or carbonic anhydrase, correlating IC₅₀ values with structural analogs (e.g., 3-[(Dimethylamino)methyl]-4-fluorobenzoic acid derivatives) .
  • Docking simulations : Use AutoDock Vina to predict binding modes to active sites, prioritizing residues with hydrogen-bonding capacity (e.g., His, Asp) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Batch variability : Characterize impurities via LC-MS and compare with literature (e.g., nitro/byproducts from incomplete reduction) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., 4-hydroxybenzoic acid derivatives) .
  • Meta-analysis : Use multivariate regression to isolate structural determinants (e.g., methoxy vs. halogen substituents) influencing activity .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO/LUMO energies, Fukui indices, and charge distribution. Compare with experimental redox potentials .
  • MD simulations : Simulate solvation dynamics in water/ethanol to assess aggregation tendencies or membrane permeability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reflux and microwave-assisted methods?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Microwave irradiation accelerates imine formation but may favor side reactions (e.g., hydrolysis). Monitor reaction progress via TLC at 15-minute intervals .
  • Energy input : Optimize microwave power (100–300 W) and pulse duration to balance efficiency and degradation .

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